2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid
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Overview
Description
2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole and quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid typically involves cyclocondensation reactions. One common method involves the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach utilizes copper-doped CdS nanoparticles under microwave irradiation . These methods yield the desired indoloquinoxaline derivatives with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable cyclocondensation reactions and microwave-assisted synthesis suggests potential for large-scale production. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper-doped CdS nanoparticles, Brønsted acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced indoloquinoxaline derivatives.
Scientific Research Applications
2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound’s indole and quinoxaline moieties enable it to bind to DNA, proteins, and enzymes, thereby modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Similar in structure but differs in the substituent groups attached to the indole and quinoxaline rings.
Indolo[2,3-b]quinoxalin-6-ylacetic acid: Another derivative with a different substitution pattern on the quinoxaline ring.
Uniqueness
2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid |
InChI |
InChI=1S/C17H13N3O3/c1-23-10-6-7-14-11(8-10)16-17(20(14)9-15(21)22)19-13-5-3-2-4-12(13)18-16/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
MIPIKQPSSUPSSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)O |
Origin of Product |
United States |
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